![molecular formula C25H20ClF2N3O2S B2997041 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-56-9](/img/structure/B2997041.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

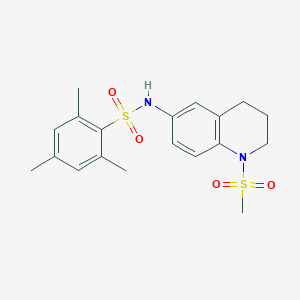

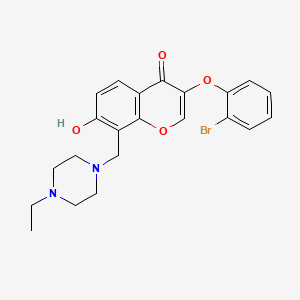

The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . The molecular formula is C25H20ClF2N3O2S, with an average mass of 499.960 Da and a monoisotopic mass of 499.093292 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also contains a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group attached to a piperazine ring, and a fluorine atom attached to the quinoline core .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The specific chemical reactions involving this compound are not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 499.960 Da . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Examination of 4-Aminoquinoline Derivatives for Anticancer Activities

A study by Solomon et al. (2019) explored the potential of 4-aminoquinoline derivatives, particularly focusing on a compound identified as VR23, for anticancer applications. This compound demonstrated significant effectiveness across a variety of cancer types, with a notable preferential toxicity toward cancer cells over non-cancerous cells. The mechanism of action involved causing cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell death, primarily through apoptotic pathways. Additionally, VR23 induced an increase in lysosomal volume specifically in cancer cells, contributing to its cancer cell-killing effect. This compound's potency was further enhanced when combined with other anticancer agents such as bortezomib or monastrol, suggesting a potential for combination therapy in cancer treatment (Solomon et al., 2019).

Synthesis and Antimicrobial Activity of Quinolone Derivatives

Patel et al. (2007) conducted research on the synthesis of quinolone derivatives and their antimicrobial efficacy. The study introduced various substituents at specific positions of the quinolone core, aiming to enhance antibacterial and antifungal properties. The derivatives were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, showcasing a spectrum of antimicrobial activity. This research contributes to the ongoing search for new and effective antimicrobial agents, especially in the face of rising antibiotic resistance (Patel, Patel, & Chauhan, 2007).

Development of Tetracyclic Quinolone Antibacterials

Taguchi et al. (1992) focused on the synthesis of tetracyclic quinolone antibacterials, revealing compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the impact of specific substituents on antibacterial efficacy, with certain derivatives showing potent activity even against nalidixic acid-resistant strains. These findings underscore the potential of tetracyclic quinolone structures in developing new antibacterial drugs capable of addressing drug-resistant bacterial infections (Taguchi et al., 1992).

Zukünftige Richtungen

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF2N3O2S/c26-17-5-8-19(9-6-17)34(32,33)24-16-29-22-10-7-18(27)15-20(22)25(24)31-13-11-30(12-14-31)23-4-2-1-3-21(23)28/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHFBMZBQCFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)

![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)